4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
Overview
Description
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
A study by Gul et al. (2016) discusses the synthesis of new sulfonamide derivatives, including compounds with structures similar to 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, indicating potential for further anti-tumor activity studies (Gul et al., 2016).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives and tested their in vitro antitumor activity. One compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed significant activity and selectivity toward certain cancer cell lines, indicating the therapeutic potential of such sulfonamide derivatives (Sławiński & Brzozowski, 2006).
Anticancer Drug Candidates
Another study by Gul et al. (2018) investigated new sulfonamide compounds as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are overexpressed in certain cancers. Some compounds were identified as lead anticancer compounds with high Potency-Selectivity Expression values, suggesting their potential development as new anticancer drugs (Gul et al., 2018).
COX-2 Inhibition for Anti-inflammatory Applications
Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties and evaluated them for cyclooxygenase (COX) inhibitory activities. Fluorine substitution on the benzenesulfonamide moiety contributed to selectivity and potency for COX-2 inhibition, highlighting the role of sulfonamide derivatives in developing anti-inflammatory drugs (Pal et al., 2003).
Properties
IUPAC Name |
4-fluoro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXKACUKLNTEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161774 | |
Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338410-92-7 | |
Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338410-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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